molecular formula C13H11F2NO2S B4393784 N-(3,5-difluorophenyl)-1-phenylmethanesulfonamide

N-(3,5-difluorophenyl)-1-phenylmethanesulfonamide

Cat. No.: B4393784
M. Wt: 283.30 g/mol
InChI Key: NXZQNPZDEZFLPC-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-1-phenylmethanesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a difluorophenyl group attached to a phenylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3,5-difluorophenylamine with phenylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or acetonitrile, is essential to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to handle the increased volume of reactants. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-difluorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Chemistry: In chemistry, N-(3,5-difluorophenyl)-1-phenylmethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is utilized to study enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in understanding biological processes and developing new therapeutic agents.

Medicine: In the medical field, this compound shows promise as a potential drug candidate. Its anti-inflammatory and analgesic properties are being explored for the treatment of various conditions, including arthritis and pain management.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(3,5-difluorophenyl)-1-phenylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(3,5-difluorophenyl)-2-phenylmethanesulfonamide

  • N-(3,5-difluorophenyl)-4-phenylmethanesulfonamide

  • N-(3,5-difluorophenyl)-3-phenylmethanesulfonamide

Uniqueness: N-(3,5-difluorophenyl)-1-phenylmethanesulfonamide stands out due to its specific arrangement of fluorine atoms and the position of the phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

N-(3,5-difluorophenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c14-11-6-12(15)8-13(7-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZQNPZDEZFLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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